2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid
Description
2-(4-Methoxybenzyl)-2H-tetrazole-5-carboxylic acid (CAS: 5682-87-1) is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxybenzyl group at the N2 position and a carboxylic acid moiety at the C5 position. Its molecular formula is C${10}$H${10}$N$4$O$3$, with a molecular weight of 246.22 g/mol. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, confers metabolic stability and bioisosteric properties, making it valuable in medicinal chemistry for mimicking carboxylic acids or other functional groups .
This compound is synthesized via alkylation of tetrazole precursors or cyclization reactions involving nitriles and sodium azide. For example, its carbonyl chloride derivative (CAS: 100245-19-0) serves as a key intermediate for further functionalization .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWHMFYKTWDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.
Introduction of the 4-Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol in the presence of a base to form the desired substitution on the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Deprotonation and Functionalization
The tetrazole’s NH proton (pKa ≈ 4.5–5.0) is highly acidic, allowing deprotonation with strong bases like turbo Grignard reagents (e.g., i-PrMgCl·LiCl). This generates a nucleophilic intermediate for further functionalization:
| Reaction Type | Electrophile | Product | Yield | Conditions |
|---|---|---|---|---|
| Alkylation | Alkyl halides | 5-Alkyl-tetrazole derivatives | 60–75% | THF, −78°C to RT |
| Acylation | Acyl chlorides | 5-Acyl-tetrazole derivatives | 55–70% | DCM, 0°C to RT |
| Aldol Addition | Aldehydes/Ketones | 5-(Hydroxyalkyl)-tetrazoles | 40–65% | THF, −20°C, 12–24 h |
The PMB group remains intact under these conditions, enabling regioselective modifications at the C5 position .
Participation in Multicomponent Reactions (MCRs)
The carboxylic acid group facilitates participation in Ugi-4CR and Passerini reactions , yielding peptidomimetics and heterocyclic hybrids:
Example Reaction Pathway:
-
UT-4CR : React with formaldehyde, tert-butyl isocyanide, and 2-(4-chlorophenyl)ethanamine to form tetrazole-peptidomimetics (50% yield) .
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Oxidative Cyclization : Under DLP (dilauroyl peroxide), tetrazole-xanthate intermediates undergo 7-endo-trig cyclization to yield azepinoindolones (45–82% yield) .
Key intermediates retain the PMB group, which is cleaved post-reaction for biological evaluation .
Carboxylic Acid Reactivity
The carboxylic acid moiety undergoes classical transformations:
Decarboxylation pathways are pH-sensitive, with optimal performance under basic conditions .
Biological Implications
-
Antimicrobial Activity : Via inhibition of bacterial enzymes (e.g., β-lactamase) through hydrogen bonding and metal chelation .
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Anticancer Potential : As tubulin polymerization inhibitors (IC₅₀ ≈ 1.1 μM) .
Stability and Degradation
The PMB group is stable under basic and nucleophilic conditions but cleaved via:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of tetrazole, including 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylic acid, exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain tetrazole derivatives possess minimal inhibitory concentration (MIC) values as low as 23.40 μg/L against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances antimicrobial efficacy.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema method revealed that certain tetrazole derivatives exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac . The IC50 values for COX-1 and COX-2 inhibition ranged significantly, indicating potential for development into selective anti-inflammatory agents.
Anticancer Potential
Recent investigations into the anticancer properties of tetrazole derivatives have shown promising results. For example, specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values reported as low as 4.2 μM . The mechanism of action appears to involve interaction with DNA, suggesting a genotoxic pathway that could be exploited in cancer therapy.
Material Science
Explosives and Functional Materials
Tetrazoles are recognized for their applications in material science, particularly as energetic materials. The stability and energy output of tetrazole derivatives make them suitable candidates for use in explosives . The synthesis of novel tetrazole-based compounds has led to advancements in developing safer and more efficient explosive materials.
Agriculture
Pesticidal Activity
Research has indicated that tetrazole derivatives may possess pesticidal properties. Compounds similar to this compound have been tested for their ability to inhibit the growth of agricultural pests. Preliminary results suggest effective activity against certain pest species, warranting further exploration into their application as biopesticides .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | MIC (μg/L) | Target Organism | Reference |
|---|---|---|---|
| 1 | 23.40 | Staphylococcus aureus | |
| 2 | 46.87 | Escherichia coli | |
| 3 | 100 | Bacillus subtilis |
Table 2: Anti-inflammatory Activity Comparison
Table 3: Anticancer Activity Against Various Cell Lines
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and carboxylic acid group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Tetrazole Derivatives
Key Observations :
- The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to the 2-chlorophenyl substituent in CAS 177417-73-1, which may alter receptor binding kinetics .
- The benzimidazole-tetrazole hybrid in CV-11974 () demonstrates broader therapeutic applications (e.g., antihypertensive activity) due to dual pharmacophoric elements .
Pyrazole and Thiazole Analogues
Table 2: Comparison with Five-Membered Heterocycles
Key Observations :
- Pyrazole derivatives (e.g., compound 208 in ) exhibit structural similarity but lack the metabolic stability of tetrazoles due to fewer nitrogen atoms .
Benzimidazole and Benzoxazole Analogues
Table 3: Comparison with Benzimidazole/Benzoxazole Derivatives
Key Observations :
- The benzimidazole-carboxylic acid scaffold () shares bioisosteric properties with the target tetrazole but offers superior π-π stacking interactions due to its fused aromatic system .
Biological Activity
2-(4-Methoxybenzyl)-2H-tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Molecular Formula: C₉H₈N₄O₂
CAS Number: 70978-20-0
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study comparing various tetrazole derivatives, this compound demonstrated significant inhibition against Leishmania braziliensis promastigotes with an IC₅₀ value comparable to standard treatments like Pentamidine .
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | Leishmania braziliensis | 15 | |
| Pentamidine | Leishmania braziliensis | 13 |
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can contribute to reducing inflammation in various models, making it a candidate for treating inflammatory diseases.
3. Anticancer Properties
In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it exhibited cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer), with IC₅₀ values in the micromolar range .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential enzymes.
- Anti-inflammatory Action: Inhibition of COX and reduction of pro-inflammatory cytokines.
- Anticancer Action: Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Case Studies
- Inhibition Studies on Cancer Cells : A study evaluated the compound's effects on MiaPaCa2 pancreatic cancer cells, revealing significant inhibition of lactate production and glycolysis, suggesting a potential role in metabolic reprogramming of cancer cells .
- Leishmaniasis Treatment : The efficacy against Leishmania braziliensis highlights its potential as an alternative treatment option for leishmaniasis, particularly in cases resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Methoxybenzyl)-2H-tetrazole-5-carboxylic acid, and how can intermediates be characterized?
- Methodology : A typical synthesis involves coupling aromatic amines with glycine derivatives followed by catalytic hydrogenation, as demonstrated in benzamide synthesis from 4-amino-5-chloro-2-methoxybenzoic acid derivatives . Key intermediates are purified via recrystallization (e.g., using DMF/acetic acid mixtures) and characterized via ¹H NMR, LC-MS, and elemental analysis to confirm structural integrity .
- Critical Step : Ensure anhydrous conditions during coupling reactions to prevent hydrolysis of the tetrazole ring.
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Techniques :
- ¹H NMR : Confirms substitution patterns (e.g., methoxybenzyl protons resonate at δ 3.8–4.2 ppm) .
- LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and O within ±0.4% .
- Table : Summary of Characterization Data from Literature:
| Method | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Methoxybenzyl protons at δ 3.9 ppm | |
| LC-MS | [M+H]+ = 261.2 (theoretical: 261.1) | |
| Elemental | C: 55.1% (calc. 55.4%), N: 21.5% (21.8%) |
Q. How does the solubility and stability of this compound influence experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions, necessitating pH-neutral buffers in biological assays .
- Storage : Store at –20°C under inert atmosphere to prevent oxidation of the tetrazole moiety .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Approach :
- Catalyst Screening : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% yield .
- Challenge : Scalability requires careful control of exothermic reactions during tetrazole cyclization.
Q. How should researchers address contradictions in reported biological activity data for tetrazole derivatives?
- Case Study : Discrepancies in receptor binding affinity (e.g., dopamine D2 vs. serotonin 5-HT3) may arise from assay conditions (e.g., pH, temperature) or impurity profiles .
- Resolution :
Validate purity via HPLC (≥95%).
Replicate assays under standardized conditions (e.g., 25°C, pH 7.4).
Compare data with structurally analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
- Tools :
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices highlight carboxylate as a reactive center) .
- Molecular Docking : Models interactions with biological targets (e.g., COX-2 enzyme) using software like AutoDock Vina .
- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies are effective for evaluating the biological activity of this compound in vitro?
- Assays :
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ≤ 10 µM) measured via ELISA .
- Controls : Include reference standards (e.g., indomethacin for COX-2 assays) and vehicle controls to exclude solvent effects .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., solvent ratios, heating rates) meticulously .
- Data Validation : Cross-check spectral data with published analogs (e.g., 5-methoxybenzo[d]oxazole-2-carboxylic acid for NMR comparisons) .
- Ethical Compliance : Adhere to in vitro research guidelines; do not administer the compound to living organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
